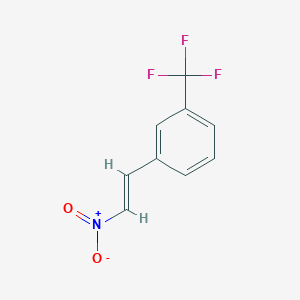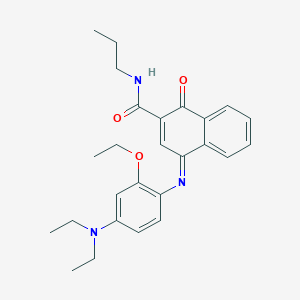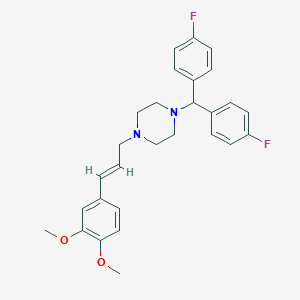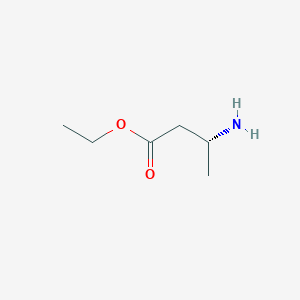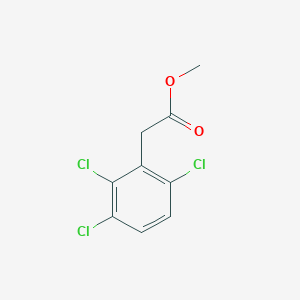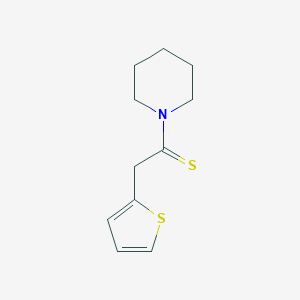![molecular formula C15H16BrNO3S B056811 2-[3-溴-4-(2-甲基丙氧)苯基]-4-甲基-1,3-噻唑-5-羧酸 CAS No. 144060-40-2](/img/structure/B56811.png)
2-[3-溴-4-(2-甲基丙氧)苯基]-4-甲基-1,3-噻唑-5-羧酸
描述
The compound “2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid” is a complex organic molecule. It is related to the class of compounds known as thiazoles, which are heterocyclic compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a process for the preparation of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid, a compound with a similar structure, has been disclosed . This process involves several steps, including the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .科学研究应用
Genotoxic Impurity Analysis
Febuxostat Bromo Impurity is used in the analysis of genotoxic impurities in Febuxostat, an active pharmaceutical ingredient (API). A sensitive and selective gas chromatography-electron capture detector (GC-ECD) method was developed and validated for the quantification of trace levels of five bromo-containing genotoxic impurities in Febuxostat API .
Impurity Profiling
The compound is also used in the study of impurity carryover and impurity profile in Febuxostat drug substance. The data obtained from these studies can be helpful to control the impurities in the final product .
Pharmaceutical Research
Febuxostat Bromo Impurity is used in pharmaceutical research, particularly in the development and validation of analytical methods for Febuxostat. These methods are crucial for ensuring the quality and safety of the drug .
Drug Development
The compound plays a significant role in drug development, especially in the synthesis of Febuxostat, a xanthine oxidase inhibitor used for the treatment of hyperuricemia in patients with chronic gout .
Quality Control
Febuxostat Bromo Impurity is used in quality control of Febuxostat API. The validated analytical protocol has been successfully applied to the determination of the impurities in various Febuxostat API batch samples .
Environmental Monitoring
The compound can be used in environmental monitoring, particularly in the detection and quantification of bromo-containing genotoxic impurities in the environment .
作用机制
Target of Action
The primary target of Febuxostat Bromo Impurity, also known as 2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid, is xanthine oxidase (XO) . XO is an enzyme responsible for the synthesis of uric acid .
Mode of Action
Febuxostat Bromo Impurity works by inhibiting the activity of xanthine oxidase . This inhibition reduces the production of uric acid, thereby decreasing serum uric acid levels .
Biochemical Pathways
The key biochemical pathway affected by Febuxostat Bromo Impurity is the purine degradation pathway . By inhibiting XO, the compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, leading to a reduction in uric acid levels .
Pharmacokinetics
The pharmacokinetic parameters of Febuxostat after multiple oral dose administration include an oral availability of about 85% , an apparent oral clearance (CL/F) of 10.5 ± 3.4 L/h and an apparent volume of distribution at steady state (Vss/F) of 48 ± 23 L . Febuxostat is extensively metabolised by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .
Result of Action
The primary molecular effect of Febuxostat Bromo Impurity’s action is the reduction of serum uric acid levels . This can relieve symptoms of gout, a form of arthritis caused by the accumulation of uric acid crystals in or around a joint .
Action Environment
Environmental factors such as temperature and extraction time can influence the quantification of trace levels of Febuxostat Bromo Impurity . The optimum headspace conditions for this process were found to be 5 min of extraction time and a 120 °C extraction temperature
属性
IUPAC Name |
2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-8(2)7-20-12-5-4-10(6-11(12)16)14-17-9(3)13(21-14)15(18)19/h4-6,8H,7H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAALAOUSRFRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

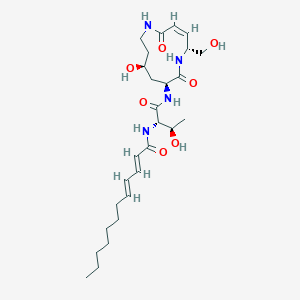
![4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide](/img/structure/B56732.png)

